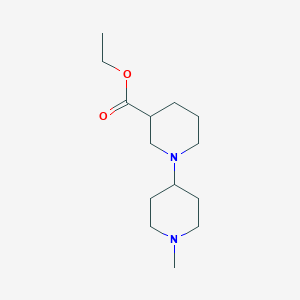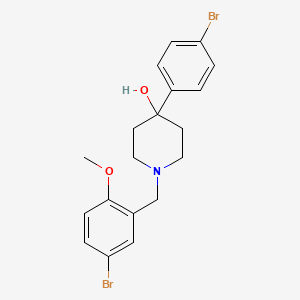![molecular formula C17H19NOS B3853103 N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline](/img/structure/B3853103.png)
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline
Übersicht
Beschreibung
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPTA belongs to the class of compounds known as arylalkenylamines, which have been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline is not fully understood. However, studies have shown that this compound exerts its pharmacological effects by modulating various cellular signaling pathways. This compound has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which play a crucial role in the development of various diseases.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by modulating various signaling pathways. In addition, this compound has been found to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline. One possible direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer. Another direction is the investigation of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, further studies are needed to optimize the synthesis method for this compound and improve its solubility in water.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its potential pharmacological properties. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer activities. The synthesis method for this compound has been optimized to improve its yield and purity, making it a viable compound for scientific research. Further studies are needed to fully understand the mechanism of action of this compound and optimize its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline has been found to exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. These properties make this compound a promising compound for the development of new drugs for the treatment of various diseases. In recent years, this compound has been extensively studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-methylsulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-19-17-11-4-3-7-14(17)8-6-12-18-15-9-5-10-16(13-15)20-2/h3-11,13,18H,12H2,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUFWHXAEYZBIY-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCNC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CNC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B3853050.png)
![1-[2-(4-methoxyphenyl)-1-methylethyl]-4-methyl-1,4-diazepane](/img/structure/B3853061.png)
![2,2'-{[2-(trifluoromethyl)benzyl]imino}diethanol](/img/structure/B3853063.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methylpiperazine](/img/structure/B3853070.png)
![2-[4-(tetrahydro-3-thienyl)-1-piperazinyl]pyrimidine](/img/structure/B3853075.png)
![4-(4-bromophenyl)-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B3853078.png)
![ethyl 4-[(4-methyl-1-piperazinyl)amino]-1-piperidinecarboxylate](/img/structure/B3853086.png)


![N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-(methylthio)aniline](/img/structure/B3853106.png)

![2,3-dihydro-1H-inden-5-yl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B3853119.png)